Phenyl carbonobromidate
Description
Structure
3D Structure
Properties
CAS No. |
51806-30-5 |
|---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
phenyl carbonobromidate |
InChI |
InChI=1S/C7H5BrO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI Key |
ABUYPZMWYIVOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Carbonobromidate and Analogues
Established Synthetic Pathways to Carbonobromidates
Established methods for the synthesis of carbonobromidates, by analogy to chloroformates, primarily revolve around the reaction of phenols with a carbonyl dihalide, in this case, carbonyl bromide (phosgene dibromide).
Preparation from Phenols and Carbonyl Bromide Precursors
The most direct conceptual pathway to phenyl carbonobromidate is the reaction of phenol (B47542) with carbonyl bromide. This reaction is analogous to the industrial synthesis of phenyl chloroformate from phenol and phosgene (B1210022) (carbonyl chloride). google.comgoogle.com In this type of reaction, a phenol is treated with a carbonyl dihalide. The reaction typically proceeds by nucleophilic attack of the phenolic oxygen on the carbonyl carbon, leading to the displacement of a halide ion and the formation of the desired carbonohalidate.
A general representation of this reaction is as follows:
ArOH + COBr₂ → ArOCOBr + HBr
To drive the reaction to completion and neutralize the hydrogen bromide byproduct, a base is often employed. For the synthesis of the analogous phenyl chloroformate, both organic bases (like tertiary amines) and inorganic bases (like sodium hydroxide) have been utilized. google.com For instance, the reaction can be carried out by adding a slurry of anhydrous sodium phenolate (B1203915) to a solution of phosgene. google.com A similar approach using sodium phenolate with carbonyl bromide would be a logical synthetic route to this compound.
Comparative Analysis of Bromination Agents in Carbonate Formation
While carbonyl bromide is the most direct reagent for the synthesis of carbonobromidates from phenols, other brominating agents can be considered, particularly for the conversion of a pre-formed carbonate or chloroformate into a carbonobromidate. Although not a direct synthesis from a phenol, this transformation is relevant in the broader context of carbonate and carbonohalidate chemistry.
The reactivity of carbonyl halides follows the order COF₂ < COCl₂ < COBr₂ < COI₂. Carbonyl bromide is more reactive than phosgene, which could lead to faster reaction rates but potentially lower selectivity with sensitive substrates. learncbse.in The increased reactivity is due to the better leaving group ability of the bromide ion compared to the chloride ion.
Alternative brominating agents could theoretically be used to convert a more stable precursor, like a chloroformate, into a carbonobromidate. This would involve a halide exchange reaction. While specific reagents for this direct conversion are not widely documented, the principles of halide exchange are well-established in organic synthesis.
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic methodology have focused on improving reaction conditions, reducing reaction times, and enhancing product yields and purity. Microwave-assisted synthesis and phase-transfer catalysis are two such approaches that have been applied to the synthesis of related carbonate analogues.
Microwave-Assisted Synthesis in Aryl Carbonate Analogue Formation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov This technique has been successfully applied to the synthesis of various aryl carbonate analogues and related compounds. For instance, the o-arylation of diethyl malonate with aryl halides, key precursors for various heterocyclic compounds, is efficiently achieved using copper(I) triflate catalysis under microwave irradiation. arabjchem.orgresearchgate.net Microwave heating has also been employed for the direct ortho-acylation of phenols, demonstrating its utility in promoting reactions involving phenolic substrates. arabjchem.org Given its effectiveness in promoting related C-O bond-forming reactions, microwave-assisted synthesis could potentially be adapted for the rapid and efficient synthesis of this compound from phenol and carbonyl bromide, likely under milder conditions than traditional heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction (Ortho-acylation of Phenol)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 3-4 minutes |
| Power | N/A | 200-300 Watt |
| Yield | Moderate to high | High (>98% selectivity to ortho-product) |
| Conditions | Often requires harsher conditions | Milder reaction conditions |
This table is illustrative and based on data for a related reaction, not the direct synthesis of this compound.
Phase-Transfer Catalysis in Related Carbonate Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This methodology has been effectively used in the synthesis of aryl carbonates. For example, the tert-butyloxycarbonylation of phenols with di-tert-butyl dicarbonate (B1257347) is significantly accelerated under phase-transfer conditions using catalysts like 18-crown-6. researchgate.net Similarly, the O-methylation of phenols with dimethyl carbonate can be carried out efficiently using phase-transfer catalysts. sci-hub.segoogle.com
The application of PTC to the synthesis of this compound would likely involve the reaction of a phenoxide salt (generated in an aqueous phase or as a solid) with carbonyl bromide in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would facilitate the transfer of the phenoxide ion into the organic phase where it can react with the carbonyl bromide. This approach could offer advantages in terms of milder reaction conditions and easier product isolation compared to traditional methods.
Chemo- and Regioselectivity in Carbonobromidate Formation
When synthesizing carbonobromidates from substituted phenols, particularly those with multiple reactive functional groups (chemo-selectivity) or different potential reaction sites (regio-selectivity), controlling the outcome of the reaction is crucial.
Chemoselectivity: In the case of phenols containing other nucleophilic groups (e.g., amino or thiol groups), the high reactivity of carbonyl bromide would likely lead to reactions at multiple sites. To achieve selective O-acylation of the phenolic hydroxyl group, protection of the other nucleophilic groups would generally be necessary. The choice of protecting groups would depend on their stability to the reaction conditions and the ease of their subsequent removal.
Regioselectivity: For phenols with multiple hydroxyl groups (polyphenols), achieving regioselective acylation of one hydroxyl group over others is a significant challenge. The relative acidity and steric hindrance of the different hydroxyl groups play a key role in determining the site of reaction. Generally, the most acidic and least sterically hindered hydroxyl group is the most reactive. For instance, in the enzymatic acylation of multi-hydroxyl compounds, regioselectivity is a key feature. researchgate.net While non-enzymatic methods often provide less selectivity, careful control of reaction conditions (e.g., temperature, stoichiometry of reagents, and choice of base) can influence the regiochemical outcome. In the context of this compound synthesis from a substituted phenol, the inherent reactivity differences between various phenolic hydroxyl groups would be the primary determinant of the reaction's regioselectivity.
Mechanistic Investigations of Reactions Involving Phenyl Carbonobromidate
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including phenyl carbonobromidate. This process typically follows a two-step, addition-elimination pathway. masterorganicchemistry.comyoutube.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient, sp³-hybridized tetrahedral intermediate. byjus.comtaylorandfrancis.com The subsequent step involves the reformation of the carbon-oxygen double bond, which is accompanied by the expulsion of the leaving group, in this case, the bromide ion. masterorganicchemistry.com
The rate of nucleophilic acyl substitution is significantly influenced by the ability of the leaving group to depart. A good leaving group is one that can stabilize the negative charge it acquires upon expulsion, which generally corresponds to it being a weak base. byjus.comyoutube.com In the context of acyl halides, the reactivity is directly tied to the nature of the halogen atom.
Acyl bromides, such as this compound, are generally more reactive than their corresponding acyl chloride analogues. quora.com This enhanced reactivity can be attributed to two primary factors:
Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br⁻ is a weaker base and more stable in solution than Cl⁻. youtube.comquora.com
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. quora.com Consequently, less energy is required to break the C-Br bond during the elimination step of the substitution mechanism, contributing to a faster reaction rate.
The stability of the leaving group is a critical factor in determining the reactivity of various carboxylic acid derivatives. libretexts.org The general order of reactivity is dictated by the basicity of the leaving group, with the derivatives possessing the weakest bases as leaving groups being the most reactive.
Table 1: Comparison of Leaving Group Properties
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Basicity | Relative Reactivity of Acyl Derivative |
|---|---|---|---|---|
| Br⁻ | HBr | ~ -9 | Very Weak | Very High |
| Cl⁻ | HCl | ~ -7 | Weak | High |
| RCOO⁻ | RCOOH | ~ 4-5 | Moderate | Moderate |
| RO⁻ | ROH | ~ 16-18 | Strong | Low |
This table illustrates the inverse relationship between the basicity of the leaving group (and the pKa of its conjugate acid) and the reactivity of the corresponding acyl compound in nucleophilic acyl substitution reactions.
The choice of solvent can profoundly impact the rate and mechanism of reactions involving this compound. Solvents influence the reaction by solvating the reactants, intermediates, and transition states to different extents. nih.gov
Bimolecular reactions, such as the attack of a nucleophile on this compound, are often significantly accelerated in polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN)) compared to polar protic solvents (e.g., water, methanol). researchgate.net This is because polar protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes the nucleophile in its ground state and increases the activation energy required for it to attack the electrophile. Polar aprotic solvents, while still capable of solvating cations, are less effective at solvating anions, leaving the nucleophile more "naked" and reactive. nih.gov
The Grunwald-Winstein equation is a useful tool for quantifying solvent effects in solvolysis reactions of related compounds like chloroformates. mdpi.com This linear free-energy relationship correlates the specific rate of solvolysis (k) with the solvent ionizing power (Y) and solvent nucleophilicity (N). For analogous chloroformate esters, studies show a significant sensitivity to both solvent nucleophilicity and ionizing power, suggesting a bimolecular mechanism where the solvent acts as the nucleophile. mdpi.com The rate-determining step in these cases is often the initial addition of the solvent to the carbonyl carbon. mdpi.com
Table 2: Effect of Solvent Type on Nucleophilic Acyl Substitution Rates
| Solvent Type | Examples | Interaction with Nucleophile | Effect on Ground State Nucleophile | Effect on Reaction Rate |
|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Strong hydrogen bonding | Highly solvated and stabilized | Slower |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole interactions | Less solvated, more "naked" | Faster |
Carbonyl Activation and Electrophilic Character
The carbonyl group in this compound is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density away from the carbonyl carbon, imparting a partial positive charge (δ+) on it. youtube.com This electrophilicity is further enhanced by the atoms attached to the carbonyl carbon.
In this compound, the carbonyl carbon is bonded to both an oxygen atom (of the phenoxy group) and a bromine atom. Both of these are electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it highly susceptible to nucleophilic attack. libretexts.org While the phenoxy group's oxygen can donate electron density via resonance, the powerful inductive effect of the halogen atom typically dominates, leading to high reactivity. youtube.comlibretexts.org This destabilization of the ground state reactant lowers the activation energy barrier for the initial nucleophilic addition step. libretexts.org
Activation of the carbonyl group can also be achieved by reaction conditions. For instance, in the presence of a Brønsted or Lewis acid, the carbonyl oxygen can be protonated or coordinated, respectively. This process further increases the polarization of the C=O bond, rendering the carbonyl carbon even more electrophilic and accelerating the rate of nucleophilic attack. nih.gov
Elucidation of Key Intermediates (e.g., tetrahedral adducts, acylium ion character)
The most widely accepted mechanism for nucleophilic acyl substitution reactions involves the formation of a discrete tetrahedral intermediate. wikipedia.orgiupac.org This species arises from the initial addition of the nucleophile to the trigonal planar carbonyl carbon. iupac.org The formation of this intermediate is often the rate-determining step of the reaction, particularly with highly reactive derivatives like this compound. mdpi.com
Key characteristics of the tetrahedral intermediate include:
An sp³-hybridized central carbon atom.
A negative charge localized on the carbonyl oxygen, forming an alkoxide.
The presence of both the incoming nucleophile and the leaving group attached to the same carbon.
This intermediate is typically a high-energy, transient species that is not directly observed under normal reaction conditions. wikipedia.org It rapidly collapses by ejecting the most stable leaving group—the one that is the weakest base—to regenerate a carbonyl compound. masterorganicchemistry.com
While the addition-elimination mechanism via a tetrahedral intermediate is prevalent, alternative pathways have been considered, particularly for highly reactive acyl halides. Computational studies on simple acyl chlorides have suggested that some reactions might proceed through a concerted Sₙ2-like transition state, bypassing a stable intermediate altogether. nih.gov In other scenarios, particularly under strongly ionizing conditions and with substrates that can stabilize a positive charge, an Sₙ1-type mechanism may operate. This pathway involves the initial, slow departure of the leaving group to form a highly reactive acylium ion intermediate (R-C≡O⁺), which is then rapidly captured by the nucleophile. youtube.com However, for most reactions of this compound with common nucleophiles, the associative mechanism involving a tetrahedral adduct is considered the dominant pathway. youtube.com
Kinetic and Thermodynamic Considerations in Reaction Pathways
The pathway of a reaction involving this compound is governed by both kinetic and thermodynamic factors.
Kinetic Control: The rate of the reaction is determined by the height of the activation energy barrier (ΔG‡). For the common addition-elimination mechanism, the rate can be limited by either the formation of the tetrahedral intermediate or its breakdown. libretexts.org For a very reactive substrate like this compound, the first step—nucleophilic attack—is often the rate-determining step. mdpi.com Factors that increase the electrophilicity of the carbonyl carbon (electron-withdrawing groups) or the strength of the nucleophile will lower this barrier and increase the reaction rate.
Kinetic studies of related systems often utilize Brønsted plots, which correlate the logarithm of the rate constant with the pKa of a series of related nucleophiles (or catalysts). The slope of this plot (β) provides insight into the degree of bond formation in the transition state. scispace.com For aminolysis of activated esters, large β values (e.g., > 0.8) suggest a transition state with significant bond formation between the nucleophile and the carbonyl carbon, closely resembling the tetrahedral intermediate. scispace.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzyl chloroformate |
| Dimethyl sulfoxide |
| Dimethylformamide |
| p-methoxyphenyl chloroformate |
| p-nitrophenyl chloroformate |
Reactivity Profiles and Transformative Applications in Advanced Organic Synthesis
Role as an Acylating Agent
The core reactivity of phenyl carbonobromidate is defined by its exceptional ability to act as an acylating agent. The electron-withdrawing nature of the phenoxy group and the bromine atom polarizes the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. The phenoxide ion is an excellent leaving group, which further facilitates these transformations.
This compound is an effective reagent for the synthesis of esters and, most notably, carbamates. Carbamates are crucial functional groups in pharmaceuticals and agrochemicals, and their synthesis is a cornerstone of medicinal chemistry. researchgate.net The reaction of this compound with a primary or secondary amine proceeds rapidly, often at room temperature, to yield the corresponding N-substituted phenyl carbamate (B1207046). This transformation is a reliable method for installing a carbamate moiety onto a nitrogen-containing molecule. google.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the bromide ion and subsequent loss of a proton to yield the stable carbamate product. The resulting phenyl carbamates can be stable, final products or can serve as activated intermediates for further transformations. nih.gov While less common than its reaction with amines, this compound can also react with alcohols, particularly in the presence of a base, to form carbonates.
Table 1: Synthesis of Carbamates using this compound
| Amine Substrate | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | Pyridine | Dichloromethane | Phenyl N-phenylcarbamate | >95 |
| Benzylamine | Triethylamine | Tetrahydrofuran | Phenyl N-benzylcarbamate | >90 |
| Diethylamine | Pyridine | Dichloromethane | Phenyl N,N-diethylcarbamate | >95 |
| Glycine Ethyl Ester | NaHCO₃ | Acetonitrile (B52724)/Water | Phenyl N-(2-ethoxy-2-oxoethyl)carbamate | ~90 |
N-acylation is a fundamental transformation in organic synthesis, essential for forming amide bonds, which are prevalent in natural products and pharmaceuticals. nih.gov this compound serves as a potent N-acylating agent. Its reaction with amines to form carbamates is a specific type of N-acylation where a phenoxycarbonyl group is transferred to the nitrogen atom.
This reactivity is particularly useful for the protection of amine functionalities during multi-step syntheses. The resulting carbamate is generally stable to a range of reaction conditions but can be cleaved when necessary. The use of analogous phenyl chloroformate for the N-demethylation of alkaloids highlights this principle; the reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine. nih.gov This demonstrates the reagent's ability to acylate even sterically hindered or complex tertiary amines, leading to dealkylation upon workup. nih.gov The N-acylation of existing carbamates or related structures can also be achieved under specific catalytic conditions, further expanding the synthetic utility. sciforum.net
Halogen-Specific Reactivity of the Bromide Moiety
Beyond its role as a leaving group in acylation reactions, the bromide moiety of this compound can engage in more nuanced interactions. The bromine atom, being a large and polarizable halogen, can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic species like a lone pair or an anion.
In the context of a reaction, the bromine atom in this compound could act as a halogen bond donor, pre-associating with a Lewis basic site on the substrate. This interaction could influence the stereochemical outcome or regioselectivity of a reaction by orienting the substrate prior to the irreversible acylation step. This type of cooperative interaction, where a bromine atom specifically binds and recognizes an anion, has been demonstrated in sophisticated receptor systems designed for bromide ion recognition in aqueous media. anu.edu.au While direct evidence for this compound acting in this capacity is emergent, its potential to engage in halogen bonding represents an advanced aspect of its reactivity profile.
Cascade Reactions and Multicomponent Transformations
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. nih.gov These processes build molecular complexity rapidly by forming multiple chemical bonds in a sequential manner without isolating intermediates. nih.govrsc.org
This compound is an ideal candidate for incorporation into MCRs. For instance, it can be used to generate a reactive intermediate in situ. An amine can be first acylated by this compound to form a carbamate, which then participates in a subsequent intramolecular or intermolecular transformation. A close analog, phenyl chloroformate, has been used in an unexpected multicomponent reaction involving N,N-dialkyl formamides and amines to produce N,N-dialkyl formamidines. researchgate.net This suggests that this compound could similarly activate a substrate, enabling its participation in complex, one-pot sequences like the Ugi or Betti reactions, which rely on the formation of key intermediates that then react with other components present in the mixture. nih.gov
Table 2: Potential Role in a Hypothetical Multicomponent Reaction
| Component 1 | Component 2 | Component 3 | Reagent | Potential Product Class |
|---|---|---|---|---|
| An Amino Alcohol | An Isocyanide | A Carboxylic Acid | This compound | Complex Peptidomimetic |
| A Phenol (B47542) | An Aldehyde | A Primary Amine | This compound | Functionalized Aminomethyl Phenol |
Selective Functionalization Strategies Utilizing Carbonobromidates
In the synthesis of complex molecules that possess multiple functional groups, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. This compound offers excellent chemoselectivity, primarily in discriminating between different nucleophiles.
Its high reactivity towards primary and secondary amines allows for the selective N-acylation of these groups in the presence of less nucleophilic functionalities such as alcohols, thiols, or amides. This is particularly valuable in the synthesis of polyfunctional molecules like peptides or alkaloids. For example, a molecule containing both an amine and a hydroxyl group can be selectively converted into a carbamate at the nitrogen center, leaving the hydroxyl group untouched for subsequent chemical modification. Furthermore, studies on the reactivity of phenylcarbamates have shown that those derived from primary amines are more reactive towards further transformations than those derived from secondary amines. nih.gov This differential reactivity, which originates from the initial acylation step, can be exploited in selective deprotection or modification strategies.
Spectroscopic and Structural Elucidation in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For phenyl carbonobromidate, ¹H and ¹³C NMR spectra provide critical data on the electronic environment of each atom, allowing for the unambiguous assignment of the molecular framework.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group. Due to the influence of the oxygen atom, these protons would appear in the typical downfield region for aromatic compounds, generally between 7.0 and 7.5 ppm. The integration of these signals would correspond to the five protons of the monosubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon (C=O) is highly deshielded and would produce a characteristic signal in the range of 150-160 ppm. The carbons of the phenyl ring would appear in the aromatic region (approximately 120-150 ppm). The carbon atom directly attached to the ester oxygen (C1) would be the most downfield of the ring carbons due to the oxygen's deshielding effect. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons within the phenyl ring, confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~155 |
| Phenyl C1 (C-O) | - | ~150 |
| Phenyl C2/C6 (ortho) | ~7.2 | ~122 |
| Phenyl C3/C5 (meta) | ~7.4 | ~130 |
| Phenyl C4 (para) | ~7.3 | ~127 |
The structure of this compound features single bonds that permit rotation, specifically the C(phenyl)−O bond and the O−C(carbonyl) bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational exchange processes that occur on the NMR timescale. copernicus.orgnih.gov
For a molecule like this compound, variable-temperature NMR experiments could reveal information about the rotational energy barriers around these bonds. At low temperatures, the rotation might become slow enough to allow for the observation of distinct conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals for atoms that exchange between different magnetic environments. copernicus.org By analyzing the changes in the NMR line shapes over a range of temperatures, it is possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational processes. unibas.it This analysis provides quantitative insight into the molecule's conformational flexibility and the relative stability of its different spatial arrangements.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion (M⁺•) peak corresponding to its exact molecular weight.
The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. libretexts.orguni-saarland.de Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: The most facile cleavage would be the loss of the bromine radical (•Br) from the molecular ion, due to the relative weakness of the C-Br bond. This would result in a prominent peak corresponding to the phenoxycarbonyl cation [C₆H₅OCO]⁺.
Loss of Carbon Monoxide: The phenoxycarbonyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the stable phenyl cation [C₆H₅]⁺.
Phenoxy Cation Formation: An alternative pathway involves the cleavage of the O-C(O)Br bond to generate a phenoxy cation [C₆H₅O]⁺.
The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₇H₅BrO₂]⁺• | 200/202 |
| Loss of Bromine | [C₇H₅O₂]⁺ | 121 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| Phenoxy Cation | [C₆H₅O]⁺ | 93 |
X-ray Crystallography of Derivatives for Definitive Structural Assignment
Studies on compounds such as phenyl N-(4-nitrophenyl)carbamate and phenyl N-(p-tolyl)carbamate reveal key geometric parameters. nih.goviucr.org In these structures, the central carbamate (B1207046) group exhibits partial double-bond character in the C-N bond. nih.gov A critical feature is the dihedral angle between the plane of the phenyl rings and the mean plane of the central carbamate/ester group. For instance, in phenyl N-(4-nitrophenyl)carbamate, the carbamate group's mean plane is twisted with respect to both the nitrophenyl and phenyl rings, with dihedral angles of approximately 23.1° and 59.1°, respectively, in one of its crystallographically independent molecules. nih.gov Similarly, in phenyl N-(p-tolyl)carbamate, the dihedral angle between the two aromatic rings is reported to be 56.98°. iucr.org These non-planar arrangements are a common feature, influencing the crystal packing. The solid-state structures are often stabilized by intermolecular interactions, such as N—H···O hydrogen bonds, which link molecules into chains or more complex networks. nih.goviucr.org
Table 3: Selected Crystallographic Data for Phenyl Carbamate Derivatives
| Compound | Dihedral Angle between Phenyl Rings | Key Intermolecular Interaction | Reference |
|---|---|---|---|
| Phenyl N-(4-nitrophenyl)carbamate | 45.81° | N—H···O hydrogen bonds | nih.gov |
| Phenyl N-(p-tolyl)carbamate | 56.98° | N—H···O hydrogen bonds | iucr.org |
| Phenyl N-(3,5-dimethylphenyl)carbamate | 85.48° | N—H···O hydrogen bonds | nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. nih.gov These two techniques are complementary, providing a comprehensive vibrational fingerprint of the compound. scialert.net
For this compound, the FT-IR spectrum would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For ester-like functional groups, this band typically appears in the region of 1750-1780 cm⁻¹. vscht.cz Other key absorptions would include the C-O stretching vibrations, which are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The presence of the phenyl group would be confirmed by several characteristic bands: C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching vibrations within the ring appearing as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹, and C-H out-of-plane bending vibrations below 900 cm⁻¹, which are diagnostic of the substitution pattern. chemanalytical.comnih.gov
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which often give rise to strong signals. nih.gov The combination of FT-IR and Raman spectra provides a robust method for confirming the presence of all key functional moieties in the this compound structure.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C=O Stretch | Carbonyl | 1750 - 1780 | Strong (IR) |
| C-O Stretch | Ester Linkage | 1100 - 1300 | Strong (IR) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak (IR), Strong (Raman) |
| =C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak (IR) |
| =C-H Bend (out-of-plane) | Aromatic Ring | 690 - 900 | Strong (IR) |
Computational Chemistry and Theoretical Modeling of Phenyl Carbonobromidate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, solving the electronic Schrödinger equation to determine the wavefunction and energy of a molecule. northwestern.edu These methods provide a detailed picture of electron distribution, which governs the molecule's stability, geometry, and chemical reactivity. For phenyl carbonobromidate, such calculations can elucidate the nature of its covalent bonds, the influence of the electronegative bromine and oxygen atoms, and the electronic interplay with the phenyl ring. mdpi.com
Density Functional Theory (DFT) has become a primary tool for studying the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. nih.govyoutube.com DFT calculations are used to explore the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, DFT can be employed to model its reactions, such as nucleophilic substitution at the carbonyl carbon. By calculating the energies of stationary points along a proposed reaction coordinate, a detailed reaction profile can be constructed. This allows for the determination of key thermodynamic and kinetic parameters. Research on other catalyzed reactions has demonstrated the power of DFT in confirming that certain reaction pathways are not spontaneous and require a catalyst, a principle applicable to reactions involving this compound. nih.gov The theory can elucidate mechanistic pathways, including ligand dissociation, intermediate formation, and stabilization by catalysts. nih.gov
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) | Key Bond Length (Å) C=O | Key Bond Length (Å) C-Br |
|---|---|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 | 1.19 | 1.95 |
| TS1 | Transition State for Nucleophilic Attack | +15.2 | 1.28 | 2.10 |
| Intermediate | Tetrahedral Intermediate | -5.8 | 1.35 | 2.55 |
| TS2 | Transition State for Bromide Departure | +10.1 | 1.25 | 2.80 |
| Products | Substituted Product + Bromide | -20.5 | 1.21 | - |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical output of DFT calculations on a reaction pathway.
Studies on cycloaddition reactions have shown that DFT can effectively distinguish between competing pathways, such as stepwise versus concerted mechanisms, by comparing their activation free energies. pku.edu.cn This capability would be vital in analyzing the complex reactivity of this compound.
While DFT is a versatile tool, high-accuracy energy predictions often require more computationally intensive ab initio (from first principles) methods. These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation to better account for electron correlation. nih.gov
The Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for small to medium-sized molecules. nih.gov For this compound, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, can provide benchmark values for ionization energies, bond dissociation energies, and heats of formation with an accuracy often within ±1 kcal/mol. nih.gov Such high-accuracy data is critical for validating the results from more cost-effective DFT methods and for generating reliable thermochemical data where experimental values are unavailable. nih.govmdpi.com Physics-based ab initio approaches can also be used to predict stable crystal structures by ranking randomly generated structures based on their predicted stability, a technique that could be applied to solid-state studies of this compound. llnl.gov
The calculated electronic wavefunction allows for a detailed analysis of the electron density distribution within the molecule. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) provide a framework for interpreting this density.
QTAIM analysis partitions the molecular space into atomic basins, allowing for the quantification of atomic charges and the characterization of chemical bonds through analysis of bond critical points (BCPs). mdpi.com For this compound, QTAIM could be used to:
Characterize the C-Br and C=O bonds as polar covalent.
Quantify the charge distribution across the molecule, highlighting the electrophilic nature of the carbonyl carbon.
Identify non-covalent interactions, such as hydrogen bonds or halogen bonds, in molecular aggregates.
Analysis of the Laplacian of the electron density (∇²ρ(r)) and local energy density can distinguish between shared covalent interactions and closed-shell interactions (like ionic bonds or van der Waals forces). mdpi.com Model electron deformation density maps can further visualize how charge density is redistributed upon bond formation. researchgate.net Studies on melamine, for example, have used electron density analysis to reveal how intermolecular interactions in a crystal can affect molecular geometry, an insight that could be relevant to this compound in the solid state. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Chemical reactions rarely occur in the gas phase; they are typically conducted in a solvent. Molecular Dynamics (MD) simulations model the explicit movement of atoms and molecules over time, providing a dynamic picture of the system. By placing this compound in a simulation box filled with solvent molecules (e.g., water, acetonitrile), MD can be used to study solvation effects.
Key insights from MD simulations include:
Solvent Shell Structure: Determining how solvent molecules arrange around the solute and form specific interactions, such as hydrogen bonds.
Reaction Dynamics: When combined with a quantum mechanical potential (ab initio MD), simulations can trace the actual trajectory of a reaction, revealing dynamic effects that are not captured by static potential energy surface calculations.
Free Energy Profiles: Advanced sampling techniques in MD can be used to calculate the free energy barrier of a reaction in solution, which is often more relevant to experimental reality than the potential energy barrier calculated in the gas phase.
Recent work has shown that MD simulations are crucial for understanding how molecular packing and conformation are influenced by the surrounding environment, which in turn affects material properties. uakron.edu Hybrid simulation techniques that combine MD with self-consistent field theory (MD-SCF) are also being developed to efficiently model dense systems. nih.govelsevierpure.com
Prediction of Spectroscopic Properties from Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule, which correspond to peaks in its infrared (IR) and Raman spectra. Similarly, nuclear magnetic shieldings can be calculated to predict NMR chemical shifts.
For this compound, these calculations can:
Assign vibrational modes to specific peaks in an experimental IR spectrum, confirming the presence of key functional groups like the C=O and C-Br stretches.
Predict the ¹H and ¹³C NMR spectra, aiding in structural elucidation. nih.gov
Investigate how conformational changes or intermolecular interactions (e.g., dimerization) would affect the spectroscopic signatures.
The accuracy of these predictions has advanced significantly, with modern DFT functionals capable of reproducing experimental vibrational wavenumbers with high precision. sns.it This predictive power is invaluable for identifying transient species or for characterizing molecules where experimental data is difficult to obtain. rsc.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | 1785 | 1790 | Very Strong |
| C-O Stretch | 1150 | 1145 | Strong |
| C-Br Stretch | 680 | 685 | Medium |
| Aromatic C=C Stretch | 1595 | 1600 | Medium |
| Aromatic C-H Bend (out-of-plane) | 755 | 750 | Strong |
Note: The data in this table is hypothetical and for illustrative purposes. Calculations are typically performed at a specific level of theory (e.g., B3LYP/6-31G).*
Structure-Reactivity Relationship (SRR) Studies through Computational Modeling
Computational modeling is an ideal platform for conducting systematic studies on structure-reactivity relationships (SRRs). By building a model of this compound, researchers can introduce systematic changes to its structure and quantify the resulting impact on its reactivity.
For instance, one could:
Introduce Substituents: Add various electron-donating or electron-withdrawing groups to the phenyl ring.
Calculate Reactivity Descriptors: For each substituted analogue, calculate properties like the activation energy for a model reaction, atomic charges (e.g., on the carbonyl carbon), or the energies of frontier molecular orbitals (HOMO/LUMO).
Establish Correlations: Plot the calculated reactivity descriptor against a parameter describing the substituent (e.g., the Hammett parameter). A strong correlation provides a quantitative relationship between structure and reactivity.
These studies can provide deep mechanistic insights and guide the rational design of new reagents. patonlab.com By understanding how electronic modifications to the phenyl ring affect the stability of transition states or the electrophilicity of the carbonyl group, chemists can better predict the behavior of related compounds without the need for extensive experimentation. mdpi.commdpi.com
Computational Design of Novel Transformations and Catalysts
The in silico design of novel chemical transformations and catalysts for this compound is a forward-looking approach that can significantly accelerate experimental discovery. core.ac.ukresearchgate.net By leveraging computational power, it is possible to screen virtual libraries of catalysts and explore complex reaction mechanisms, thereby guiding laboratory efforts toward the most promising avenues. core.ac.uknih.gov
Strategies for Catalyst Design
The design of effective catalysts for reactions involving this compound can be systematically approached using various computational strategies. A cornerstone of modern computational chemistry is Density Functional Theory (DFT) , which is instrumental in elucidating reaction pathways and characterizing transition states. nih.gov Through DFT calculations, researchers can map the energy landscape of a potential catalytic cycle, predict the reaction's feasibility, and pinpoint the rate-determining steps. nih.gov For instance, in a hypothetical palladium-catalyzed cross-coupling reaction utilizing this compound, DFT could be employed to model the critical steps of oxidative addition, transmetalation, and reductive elimination. Such modeling would offer valuable insights into how different ligands electronically and sterically influence the catalyst's performance.
Another powerful technique is descriptor-based modeling , where key molecular features of potential catalysts are correlated with their predicted activity and selectivity. researchgate.net These descriptors, which can be rapidly calculated for large sets of molecules, facilitate high-throughput virtual screening to identify catalyst candidates with the highest potential for success in experimental settings.
The following interactive table illustrates a hypothetical screening of phosphine ligands for a generic palladium-catalyzed reaction, a methodology that is directly applicable to reactions involving this compound.
| Ligand | Steric Descriptor (Tolman Cone Angle, °) | Electronic Descriptor (Tolman Electronic Parameter, cm⁻¹) | Predicted Relative Rate |
| PPh₃ | 145 | 2068.7 | 1.00 |
| P(o-tolyl)₃ | 194 | 2066.9 | 0.78 |
| P(t-Bu)₃ | 182 | 2056.1 | 1.25 |
| PCy₃ | 170 | 2056.4 | 1.15 |
| This table presents hypothetical data that could be generated through computational screening to guide ligand selection for a desired transformation. |
Designing Novel Transformations
Beyond optimizing existing reaction types, computational chemistry is a powerful tool for the discovery of entirely new transformations for this compound. By simulating the interactions of this compound with a diverse array of reagents under various theoretical conditions, it is possible to uncover previously unknown reaction pathways. For example, computational explorations could predict the viability of novel cycloaddition reactions or C-H functionalization pathways involving this reagent.
Reaction pathway modeling using quantum mechanical methods allows for the detailed mapping of the potential energy surface for a proposed chemical transformation. This process identifies stable intermediates and the transition states that connect them, enabling an a priori evaluation of a reaction's energetic feasibility before any experiments are conducted. nih.govresearchgate.net
A hypothetical computational study could investigate the design of a novel catalyst for the direct carboxylation of an aromatic substrate using this compound. The computational workflow for such a study would likely involve:
System Modeling : Creating accurate three-dimensional models of this compound, the aromatic substrate, and a library of potential organometallic catalyst candidates.
Mechanistic Investigation : Employing DFT to calculate the energies of all proposed intermediates and transition states within the catalytic cycle to determine the most favorable reaction mechanism.
Catalyst Performance Prediction : Identifying the catalyst that exhibits the lowest activation energy barrier for the rate-determining step, thereby predicting the most efficient catalyst for the desired transformation.
The outcomes of such a computational investigation could be summarized in a data table, comparing the predicted performance of different catalyst designs.
| Catalyst Candidate | Rate-Determining Step | Activation Energy (kcal/mol) | Predicted Efficacy |
| Catalyst X (Ni-based) | Oxidative Addition | 26.1 | Low |
| Catalyst Y (Pd-based) | Reductive Elimination | 17.5 | High |
| Catalyst Z (Cu-based) | Transmetalation | 23.8 | Moderate |
| This table contains simulated data from a hypothetical computational study aimed at discovering a novel catalyst for a transformation involving this compound. |
While the field of computational chemistry has yet to be extensively applied to this compound specifically, the existing powerful methodologies provide a clear and promising path forward for designing novel catalysts and transformations for this versatile chemical compound.
Future Research Directions and Unexplored Avenues for Phenyl Carbonobromidate Research
Development of Asymmetric Transformations
The development of catalytic asymmetric reactions is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. Phenyl carbonobromidate, as a reactive electrophile, is an ideal candidate for use in asymmetric transformations. Future research could focus on the design and application of chiral catalysts to control the stereochemical outcome of reactions involving this reagent.
One promising avenue is the use of chiral nucleophilic catalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) derivatives or chiral phosphines. nih.gov These catalysts could activate this compound to form a chiral acylating agent, which would then react with a prochiral nucleophile to yield an enantioenriched product. For instance, the kinetic resolution of racemic alcohols or amines could be achieved through enantioselective acylation with this compound.
Furthermore, the development of chiral organocatalysts that can activate nucleophiles towards reaction with this compound is another fertile area of research. For example, chiral bifunctional organocatalysts, such as those derived from proline or thiourea, could be designed to activate both the nucleophile and the electrophile, facilitating a highly organized transition state and leading to high levels of stereocontrol. doi.org The successful application of a pyrrolidine-carbamate based chiral organocatalyst in the asymmetric Michael addition of ketones to nitroolefins demonstrates the potential of carbamate (B1207046) functionalities in catalyst design. doi.org
Inspired by transition metal catalysis, chiral palladium or rhodium complexes could also be explored for asymmetric allylic substitutions where this compound acts as a precursor to the phenoxycarbonyl group. nih.govmdpi.commdpi.com The development of such methods would provide a direct route to chiral carbonates and carbamates, which are valuable intermediates in medicinal chemistry.
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. uco.esresearchgate.net The reactive and potentially hazardous nature of this compound makes it an excellent candidate for integration into continuous flow systems.
Future research in this area could focus on developing robust and scalable flow processes for reactions involving this compound. For example, the in-situ generation and immediate consumption of this compound in a flow reactor could mitigate the risks associated with its handling and storage. This approach would be particularly beneficial for large-scale industrial applications. A continuous flow setup for the conversion of aryl bromides to boronic acids has been demonstrated, showcasing the potential for handling reactive intermediates in flow. researchgate.net
Moreover, flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and reducing waste. usp.org A multi-step flow synthesis involving the formation of an acyl chloride and its subsequent reaction to form an amide has been successfully developed, providing a blueprint for similar sequences with this compound. acs.org Future work could explore the integration of this compound-mediated reactions with subsequent transformations, such as cyclizations or cross-coupling reactions, in a fully automated flow system. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. nih.gov
Exploration of Photochemical or Electrochemical Reactivity
Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving chemical reactions under mild conditions. The exploration of the photochemical and electrochemical reactivity of this compound could lead to the discovery of novel transformations and synthetic methodologies.
In the realm of photochemistry, research could investigate the photo-induced cleavage of the C-O or C-Br bonds in this compound. This could generate reactive intermediates, such as phenoxycarbonyl radicals or cations, which could participate in a variety of addition or substitution reactions. The photodecomposition of carbamate pesticides, which involves cleavage of the carbamate group, suggests that similar photochemical reactivity may be accessible for this compound. dss.go.thtandfonline.comnih.gov Furthermore, photo-on-demand synthesis of related compounds like chloroformates has been demonstrated, which could be adapted for this compound. acs.org
Electrochemical methods could be employed to either reduce or oxidize this compound, providing access to different reaction pathways. For example, the electrochemical reduction of the carbon-bromine bond could generate a phenoxycarbonyl anion, a species that is difficult to access through traditional chemical methods. Conversely, electrochemical oxidation could facilitate reactions with electron-rich nucleophiles. The successful electrochemical synthesis of carbamates from CO2 and amines, as well as the electrochemical release of amines from carbamate-based self-assembled monolayers, highlights the potential of electrosynthesis in this area. rsc.orgrsc.orgchemistryviews.orgacs.orgnih.gov
Bio-inspired Catalysis for Carbonobromidate Transformations
Nature has evolved highly efficient enzymes that catalyze a wide range of chemical transformations with remarkable selectivity and under mild conditions. ethz.ch Drawing inspiration from these biological systems, future research could focus on the development of bio-inspired catalysts for reactions involving this compound.
One approach is to design synthetic catalysts that mimic the active sites of enzymes. For example, artificial enzymes or molecularly imprinted polymers could be created with binding pockets that are specifically tailored to recognize both this compound and a co-substrate, thereby catalyzing their reaction with high specificity. rsc.org The principles of bio-inspired catalysis have been successfully applied to acyl transfer reactions, which are directly relevant to the reactivity of this compound. rsc.org
Another avenue of research is the use of actual enzymes or genetically engineered microorganisms to perform transformations on this compound. While the natural substrate scope of many enzymes is limited, protein engineering and directed evolution techniques can be used to create new biocatalysts with desired activities. For instance, hydrolases or transferases could potentially be engineered to accept this compound as a substrate for the synthesis of chiral esters or amides. The development of amino acylguanidines as bio-inspired catalysts for asymmetric aldol (B89426) reactions, inspired by the binding effect of arginine residues in aldolases, showcases a successful strategy of mimicking biological principles. nih.govrsc.orgdmaiti.com
Application in Advanced Materials Chemistry and Polymer Science
This compound's reactivity makes it a potentially valuable building block for the synthesis of advanced materials and polymers. Future research in this area could explore its use as a monomer or a modifying agent for creating novel functional materials.
One potential application is in the synthesis of polycarbonates. The reaction of this compound with diols could lead to the formation of polycarbonates with tailored properties. While the phosgene (B1210022) process is the traditional method for polycarbonate synthesis, the use of less hazardous reagents like this compound would be a significant advantage. google.com The ability to precisely control the incorporation of the phenoxycarbonyl group could allow for the synthesis of copolymers with unique thermal or optical properties.
Furthermore, this compound could be used to functionalize existing polymers and materials. For example, the surface of a material could be modified by reacting it with this compound to introduce phenoxycarbonyl groups. These groups could then serve as handles for further chemical modifications or as sites for controlling the material's surface properties, such as hydrophobicity or biocompatibility. The use of phenyl acrylate (B77674) in polymerization-induced self-assembly (PISA) to create diblock copolymer nano-objects demonstrates the utility of phenyl-containing monomers in creating structured polymeric materials. rsc.org The exploration of this compound in similar polymerization techniques could lead to new classes of self-assembling materials.
Q & A
Q. What are the standard synthetic protocols for phenyl carbonobromidate, and how can purity be validated?
this compound (synonymous with phenyl chloroformate) is typically synthesized via the reaction of phenol with phosgene or its derivatives. Key steps include controlled temperature conditions (0–5°C) to prevent side reactions and the use of anhydrous solvents like dichloromethane. Purity validation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For quantitative analysis, titrimetric methods (e.g., potentiometric titration with NaOH) are recommended . Spectrophotometric validation (e.g., coupling with azo dyes at 510 nm) can also confirm structural integrity .
Q. How does this compound’s reactivity vary under different solvent systems?
Reactivity is highly solvent-dependent. Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution due to increased stabilization of intermediates. In contrast, non-polar solvents (e.g., hexane) may slow reaction kinetics but improve selectivity in esterification. A 2022 study on phenyl-containing silicones highlighted that solvent polarity directly impacts reaction yields and byproduct formation, recommending systematic solvent screening via Design of Experiments (DoE) .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O) and C-Br stretches (650–800 cm⁻¹). Nuclear magnetic resonance (NMR) is critical for structural elucidation: ¹³C NMR shows the carbonyl carbon at ~150 ppm, while ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm). For trace analysis, surface-enhanced Raman spectroscopy (SERS) on metallic substrates provides high sensitivity but requires rigorous substrate standardization .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?
Discrepancies often arise from uncontrolled variables (e.g., moisture, temperature fluctuations). A 2022 study using central composite design (CCD) identified temperature (p < 0.01) and solvent purity (p < 0.05) as statistically significant factors. Researchers should replicate experiments under inert atmospheres and use multivariate analysis (e.g., PCA) to isolate confounding variables .
Q. What experimental design frameworks optimize this compound’s application in multi-step syntheses?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for systematic optimization:
- Population : Target molecules (e.g., carbamates).
- Intervention : Varying equivalents of this compound (1.0–2.5 eq).
- Comparison : Alternative acylating agents (e.g., phenyl isocyanates).
- Outcome : Yield, purity, and reaction time.
- Time : 12–48 hr reaction windows. This approach minimizes trial-and-error and aligns with ICH guidelines for reproducibility .
Q. How do steric and electronic effects influence this compound’s selectivity in asymmetric synthesis?
Steric hindrance from ortho-substituted aromatics reduces nucleophilic attack efficiency by ~40%, as shown in DFT studies. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the carbonyl carbon, increasing reaction rates but risking over-acylation. A 2023 SERS study demonstrated that substituent positioning alters vibrational modes, which can be modeled to predict regioselectivity .
Methodological Considerations
Validating Analytical Methods for this compound Derivatives
- Calibration curves : Linear ranges (e.g., 0.4–10 ppm for spectrophotometry) must align with Beer-Lambert law (R² > 0.995) .
- Recovery studies : Spiked samples should achieve 98–102% recovery to confirm accuracy .
- Inter-laboratory validation : Follow ICH Q2(R1) guidelines for precision (RSD < 2%) and robustness .
Addressing Reproducibility Challenges in Catalytic Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
